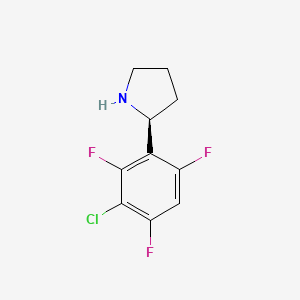
(S)-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a 3-chloro-2,4,6-trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2,4,6-trifluoroaniline and (S)-pyrrolidine.
Reaction Conditions: The reaction conditions often include the use of a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine), and a coupling reagent (e.g., EDCI or DCC) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction can lead to different oxidation states of the pyrrolidine ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its chiral nature makes it a candidate for studying enantioselective interactions with biological targets.
Medicine: The compound may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine: The racemic mixture of the compound.
Other Substituted Pyrrolidines: Compounds with different substituents on the pyrrolidine ring or phenyl group.
Uniqueness
(S)-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of multiple halogen substituents, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H9ClF3N |
|---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
(2S)-2-(3-chloro-2,4,6-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9ClF3N/c11-9-6(13)4-5(12)8(10(9)14)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m0/s1 |
InChI Key |
VLWPSOJVQHCCKV-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C(=C(C=C2F)F)Cl)F |
Canonical SMILES |
C1CC(NC1)C2=C(C(=C(C=C2F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















